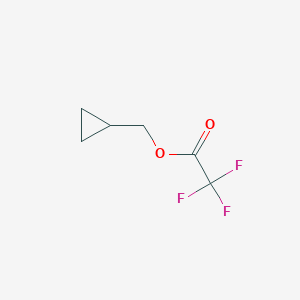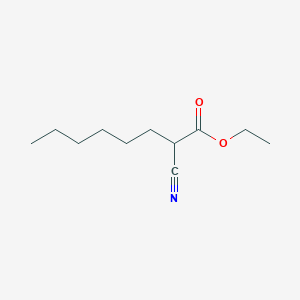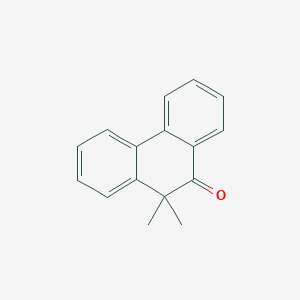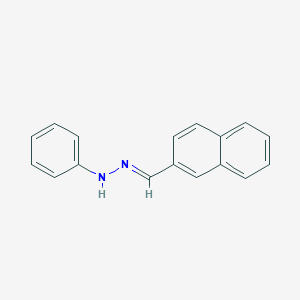
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-tetradecanaminium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-tetradecanaminium bromide is a quaternary ammonium compound with the molecular formula C19H40BrNO2. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by its long alkyl chain, which contributes to its amphiphilic nature, making it effective in reducing surface tension in aqueous solutions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-tetradecanaminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,N-trimethylamine with 1-bromo-2-tetradecanone in the presence of an ethoxy group. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired compound in high yield .
化学反应分析
Types of Reactions
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-tetradecanaminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, sodium chloride, or sodium acetate in aqueous or organic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of different quaternary ammonium salts.
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines.
Hydrolysis: Formation of alcohols and acids.
科学研究应用
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-tetradecanaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.
Biology: Employed in cell culture studies as a surfactant to enhance the permeability of cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
作用机制
The mechanism of action of 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-tetradecanaminium bromide is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. Its long alkyl chain allows it to interact with hydrophobic molecules, while the quaternary ammonium group interacts with water molecules, facilitating the formation of micelles and enhancing solubility .
相似化合物的比较
Similar Compounds
- 1-Methoxy-N,N,N-trimethyl-1-oxo-2-tetradecanaminium bromide
- 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-octadecanaminium bromide
- 1-Methoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide
- N,N,N-Trimethyl-1-(octyloxy)-1-oxo-2-decanaminium bromide
Uniqueness
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-tetradecanaminium bromide is unique due to its specific alkyl chain length and the presence of an ethoxy group. These structural features contribute to its distinct surfactant properties, making it particularly effective in applications requiring the stabilization of emulsions and the enhancement of solubility for hydrophobic compounds .
属性
CAS 编号 |
10558-36-8 |
|---|---|
分子式 |
C19H40BrNO2 |
分子量 |
394.4 g/mol |
IUPAC 名称 |
(1-ethoxy-1-oxotetradecan-2-yl)-trimethylazanium;bromide |
InChI |
InChI=1S/C19H40NO2.BrH/c1-6-8-9-10-11-12-13-14-15-16-17-18(20(3,4)5)19(21)22-7-2;/h18H,6-17H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
GLHMEDGXRRFZDT-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCC(C(=O)OCC)[N+](C)(C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-nitro-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11949529.png)



![(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one](/img/structure/B11949565.png)






![2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B11949608.png)
